[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester
CAS No.: 1354011-45-2
Cat. No.: VC2701939
Molecular Formula: C11H21N3O3
Molecular Weight: 243.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1354011-45-2 |
|---|---|
| Molecular Formula | C11H21N3O3 |
| Molecular Weight | 243.3 g/mol |
| IUPAC Name | tert-butyl N-[(3S)-1-(2-aminoacetyl)pyrrolidin-3-yl]carbamate |
| Standard InChI | InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)13-8-4-5-14(7-8)9(15)6-12/h8H,4-7,12H2,1-3H3,(H,13,16)/t8-/m0/s1 |
| Standard InChI Key | GEXOPEYXEGXYMT-QMMMGPOBSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H]1CCN(C1)C(=O)CN |
| SMILES | CC(C)(C)OC(=O)NC1CCN(C1)C(=O)CN |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCN(C1)C(=O)CN |
Introduction
Chemical Structure and Properties
Structural Characteristics
[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester features several key structural elements that define its chemical behavior and biological activity. The compound contains a pyrrolidine ring, which serves as the core scaffold. This heterocyclic structure is substituted at the 3-position with a carbamate group featuring a tert-butyl ester. At the nitrogen position of the pyrrolidine ring, there is an amino-acetyl group attached, which contributes significantly to the compound's ability to interact with biological targets.
The stereochemistry at the 3-position of the pyrrolidine ring is specifically in the S-configuration, which is a critical feature determining the compound's three-dimensional arrangement and its consequent biological activity. This stereogenic center ensures that the molecule can interact with chiral biological receptors and enzymes in a specific manner, enhancing its potential efficacy in medicinal applications.
Physical and Chemical Properties
The compound [(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester possesses distinct physical and chemical properties that influence its behavior in various environments and applications. Based on available data, the compound has a molecular formula of C11H21N3O3 and a molecular weight of approximately 243.3 g/mol .
The presence of multiple functional groups in the molecule contributes to its chemical reactivity profile. The amino group in the amino-acetyl moiety serves as a potential site for nucleophilic reactions, while the carbamate group can participate in various transformations typical of carbamates, including hydrolysis under appropriate conditions.
Table 1.1: Physical and Chemical Properties of [(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester
Chemical Classification
[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester belongs to several important chemical classes that help define its properties and potential applications. Primarily, it is classified as a carbamate due to the presence of the carbamic acid ester functionality. Carbamates are esters or salts derived from carbamic acid and are known for their stability and diverse applications in medicinal chemistry.
Additionally, the compound is classified as a pyrrolidine derivative, which places it within a group of compounds that exhibit significant biological activity. Pyrrolidine-containing compounds are widely studied in pharmacology due to their ability to interact with various biological targets, including enzymes and receptors. The amino-acetyl group further categorizes this compound as an amino derivative, which can contribute to hydrogen bonding interactions with biological macromolecules.
Synthesis Methods
General Synthetic Approaches
The synthesis of [(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester typically involves multiple steps that must be carefully controlled to maintain the stereochemical integrity of the final product. While specific synthetic routes can vary depending on the starting materials and desired scale, several general approaches have been developed for preparing this and similar compounds.
One common synthetic pathway begins with appropriately substituted pyrrolidine derivatives that already contain the desired stereochemistry at the 3-position. The carbamate functionality is often introduced through reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions, which selectively forms the tert-butyl carbamate group. Subsequent functionalization of the pyrrolidine nitrogen with an amino-acetyl group completes the core structure of the target compound.
Key Reaction Conditions and Considerations
The synthesis of [(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester requires careful control of reaction conditions to ensure high yield and purity. Temperature, solvent choice, and reaction time are critical parameters that can significantly impact the outcome of each synthetic step.
Applications in Medicinal Chemistry
Role as a Synthetic Intermediate
[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its well-defined stereochemistry and multiple functional groups provide opportunities for selective modifications that can lead to diverse structural analogs with enhanced biological activities.
The compound's utility as a synthetic building block is particularly evident in medicinal chemistry programs focused on developing enzyme inhibitors and other therapeutic agents. The presence of the amino group in the amino-acetyl moiety allows for further functionalization through amide formation, reductive amination, or other reactions involving the nitrogen atom. Similarly, the carbamate group can be transformed or removed entirely under appropriate conditions, providing additional synthetic flexibility.
Biological Activity
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of [(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester and related compounds is essential for optimizing their biological activities. Several structural elements have been identified as critical for activity:
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The stereochemistry at the 3-position of the pyrrolidine ring significantly impacts biological activity, with the S-configuration often preferred for specific targets.
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The tert-butyl ester group on the carbamate provides steric bulk that can influence binding to protein pockets and may also affect the compound's metabolic stability.
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The amino-acetyl group serves as both a hydrogen bond donor and acceptor, potentially forming key interactions with target proteins.
Modifications to these structural elements can lead to compounds with altered potency, selectivity, and pharmacokinetic properties. For example, replacing the tert-butyl group with other alkyl or aryl substituents might affect binding affinity, while modifications to the amino-acetyl group could alter hydrogen bonding patterns and metabolic stability.
Comparative Analysis with Related Compounds
Structural Analogs
Several compounds share structural similarities with [(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester, differing in specific substituents or stereochemistry. Comparing these analogs provides valuable insights into structure-activity relationships and potential applications.
One close analog is (S)-Methyl-pyrrolidin-3-yl-carbamic acid tert-butyl ester (CAS: 169750-01-0), which shares the core pyrrolidine-carbamate scaffold but lacks the amino-acetyl group at the pyrrolidine nitrogen . This compound has a molecular formula of C10H20N2O2 and retains the S-configuration at the 3-position of the pyrrolidine ring.
Another related compound is [(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester, which differs in both stereochemistry (R instead of S) at the 3-position and the presence of a methyl group on the carbamate nitrogen. These structural differences can significantly alter the compound's biological activity and physicochemical properties.
Table 5.1: Comparison of [(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester with Related Compounds
| Compound | Key Structural Differences | Potential Impact on Activity |
|---|---|---|
| [(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester | Reference compound | Baseline activity |
| (S)-Methyl-pyrrolidin-3-yl-carbamic acid tert-butyl ester | Lacks amino-acetyl group at pyrrolidine nitrogen | Reduced hydrogen bonding potential, different metabolic profile |
| [(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester | Contains cyclopropyl group on carbamate nitrogen | Altered binding profile due to cyclopropyl steric effects |
| [(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester | Contains chloro-acetyl instead of amino-acetyl group | Changed reactivity, potential for different binding interactions |
Effect of Stereochemistry on Properties
The stereochemistry at the 3-position of the pyrrolidine ring plays a crucial role in determining the biological activity and physicochemical properties of these compounds. The S-configuration in [(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester positions the carbamate group in a specific three-dimensional orientation relative to the pyrrolidine ring and the amino-acetyl substituent.
This stereochemical arrangement can significantly impact how the molecule interacts with biological targets, including enzymes and receptors. In many cases, only one stereoisomer exhibits the desired biological activity, while the other may be inactive or even produce unwanted effects. Therefore, maintaining stereochemical purity during synthesis and characterization is essential for ensuring consistent biological activity.
Analytical Methods for Characterization
Spectroscopic Techniques
Various spectroscopic techniques are employed to characterize [(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester and confirm its structure and purity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, provides detailed information about the compound's structure, including the arrangement of hydrogen and carbon atoms and the presence of functional groups.
Infrared (IR) spectroscopy is useful for identifying characteristic functional groups in the molecule, such as the carbamate carbonyl, amide carbonyl, and amine groups. Mass spectrometry (MS) confirms the molecular weight and can provide additional structural information through fragmentation patterns.
Chromatographic Methods
Chromatographic techniques are essential for assessing the purity of [(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester and separating it from synthetic byproducts or impurities. High-Performance Liquid Chromatography (HPLC) is commonly used, often with a chiral stationary phase to evaluate the stereochemical purity of the compound.
Thin-Layer Chromatography (TLC) serves as a rapid method for monitoring reactions during synthesis and initial purity assessments. Gas Chromatography (GC) may also be employed, particularly when derivatization of the compound makes it suitable for this technique.
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